molecular formula C22H28N2O B11999227 Buzepide CAS No. 3691-21-2

Buzepide

Katalognummer: B11999227
CAS-Nummer: 3691-21-2
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: SLJXUJZUTPFXRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Buzepide involves several steps. One common method includes the reaction of 2-phenylacetamide with various reagents to introduce the necessary functional groups. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

Buzepide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions of this compound can lead to the formation of amines or other reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Wissenschaftliche Forschungsanwendungen

Buzepide has a wide range of scientific research applications:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in different chemical transformations.

    Biology: In biological research, this compound is studied for its interactions with proteins and other biomolecules.

    Medicine: this compound is primarily used as an antispasmodic drug in medicine.

    Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of Buzepide involves its binding to cholinergic receptors without activating them. This binding blocks the actions of acetylcholine, a neurotransmitter that is involved in muscle contraction and other physiological processes. By blocking acetylcholine, this compound prevents muscle spasms and provides relief from conditions such as gastrointestinal and urinary bladder spasms .

Vergleich Mit ähnlichen Verbindungen

Buzepide is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

This compound stands out due to its specific application as an antispasmodic drug and its unique chemical structure, which allows it to effectively block cholinergic receptors and prevent muscle spasms.

Eigenschaften

CAS-Nummer

3691-21-2

Molekularformel

C22H28N2O

Molekulargewicht

336.5 g/mol

IUPAC-Name

4-(azepan-1-yl)-2,2-diphenylbutanamide

InChI

InChI=1S/C22H28N2O/c23-21(25)22(19-11-5-3-6-12-19,20-13-7-4-8-14-20)15-18-24-16-9-1-2-10-17-24/h3-8,11-14H,1-2,9-10,15-18H2,(H2,23,25)

InChI-Schlüssel

SLJXUJZUTPFXRJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.